

Guide to Adverse Event Management & Dose Modification

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Derazantinib

CAS No.: 1234356-69-4

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In the phase 1/2 clinical trial for intrahepatic cholangiocarcinoma, the recommended Phase 2 dose (RP2D) was **300 mg once daily**. Treatment continued until disease progression or unacceptable toxicity [1] [2]. The following table outlines the common adverse events (AEs) and their management.

Table 1: Common Adverse Events and Management Strategies for Derazantinib

Adverse Event	Incidence (All Grades)	Management Strategies	Reference
Hyperphosphatemia	75.9%	Careful monitoring, dose reduction/interruption, prophylactic low-phosphate diet, phosphate-lowering therapy [1] [3].	[1] [3]
Asthenia/Fatigue	69.0%	Managed through dose interruption and/or reduction [1] [2].	[1] [2]
Ocular Toxicity	41.4%	Managed by withholding the drug or adjusting the dose [1] [3].	[1] [3]

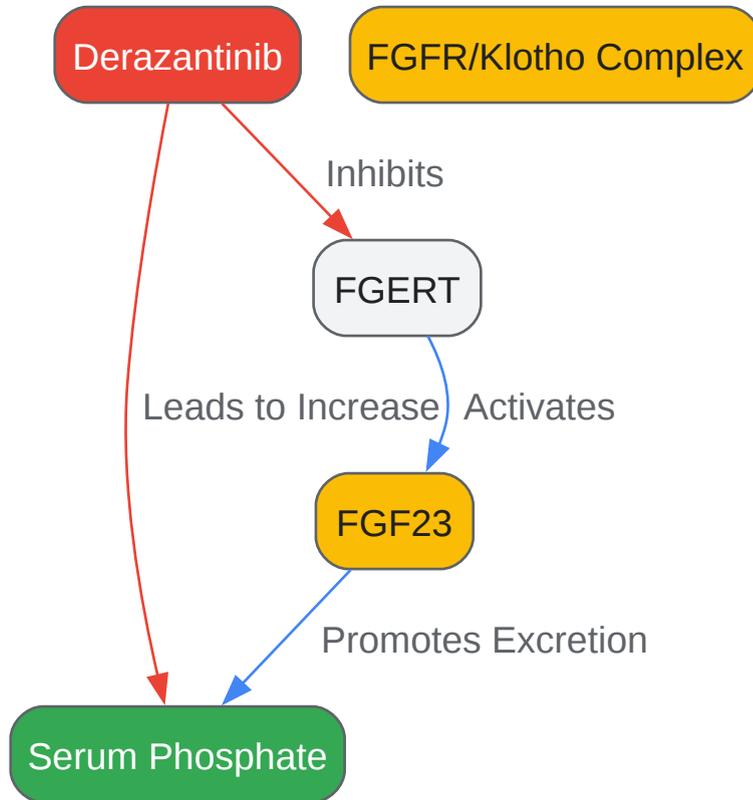
Adverse Event	Incidence (All Grades)	Management Strategies	Reference
Other AEs (e.g., dermatological, gastrointestinal)	Not specified for derazantinib	For FGFR inhibitors as a class: use moisturizers for dry skin, loperamide for diarrhea, and baking soda rinses for stomatitis [3].	[3]

Dose Modification Protocol: The clinical trial allowed for **dose interruption until toxicity resolved** and a **maximum of two dose reductions** (first to 200 mg QD, then to 100 mg QD) based on the grade of toxicity [2].

Mechanistic Insight: FGFR Inhibition and Hyperphosphatemia

Hyperphosphatemia is an on-target, mechanism-based adverse event of FGFR inhibition. The FGFR signaling pathway is a key regulator of phosphate homeostasis. The diagram below illustrates how **derazantinib** inhibition leads to this common side effect.

Mechanism of FGFR Inhibitor-Induced Hyperphosphatemia



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Derazantinib is a potent, ATP-competitive **pan-FGFR inhibitor** that targets FGFR1, FGFR2, and FGFR3 [4]. The FGF23-Klotho-FGFR complex normally functions as a central regulator of phosphate metabolism [5]. By blocking FGFR signaling, **derazantinib** disrupts the FGF23-mediated pathway that promotes renal phosphate excretion, leading to the accumulation of phosphate in the blood, observed as hyperphosphatemia [1] [2] [3].

FAQ for Researchers and Clinicians

Q1: What is the recommended phase 2 dose of derazantinib that these criteria are based on? A1: The safety and interruption criteria are primarily derived from studies using the recommended phase 2 dose of **300 mg administered orally once daily** [1] [2].

Q2: Is hyperphosphatemia a serious concern during treatment? A2: While very common (75.9%), it is generally a manageable on-target effect. The trial used a specific grading scale (not CTCAE) and defined

Grade 3 hyperphosphatemia as levels from 1.4 to 1.6 times the upper limit of normal (ULN), requiring medical treatment [2]. Proactive monitoring and intervention are crucial.

Q3: Are there any contraindications for starting derazantinib? A3: The clinical trial enrolled patients with unresectable or metastatic FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma who had progressed after, or were not eligible for, at least one prior systemic therapy [1] [2]. Treatment of patients without the FGFR2 fusion is not indicated based on this data.

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To cite this document: Smolecule. [Guide to Adverse Event Management & Dose Modification].

Smolecule, [2026]. [Online PDF]. Available at:

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